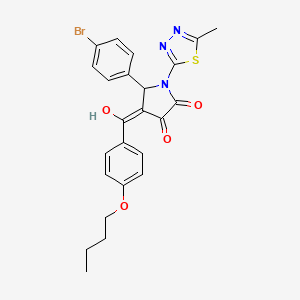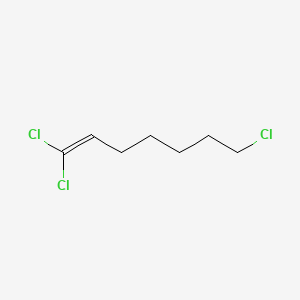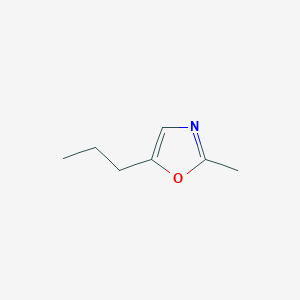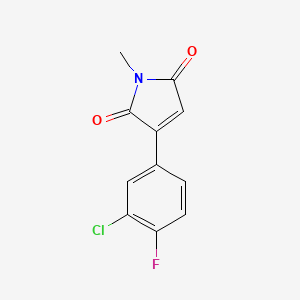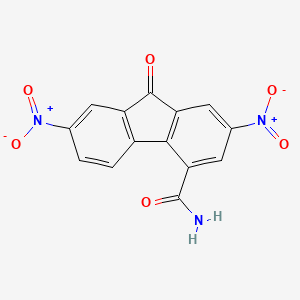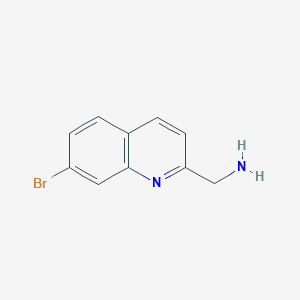
4,4-Dimethyl-2-pentenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2-pentenal is an organic compound with the molecular formula C7H12O. It is an aldehyde with a pentenal backbone and two methyl groups attached to the fourth carbon atom. This compound is known for its distinct chemical properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-2-pentenal can be synthesized through several methods. One common method involves the Claisen rearrangement of allyl vinyl ether, which is derived from isobutyraldehyde and allyl alcohol. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid and under reflux conditions .
Industrial Production Methods
In an industrial setting, this compound can be produced by the catalytic dehydration of 4,4-dimethyl-2-pentanol. This process involves the use of a strong acid catalyst and elevated temperatures to facilitate the removal of water and formation of the aldehyde .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-2-pentenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol, 4,4-dimethyl-2-pentanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition: It can participate in nucleophilic addition reactions with compounds such as Grignard reagents to form secondary or tertiary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Addition: Grignard reagents (RMgX)
Major Products Formed
Oxidation: 4,4-Dimethyl-2-pentenoic acid
Reduction: 4,4-Dimethyl-2-pentanol
Addition: Various secondary or tertiary alcohols depending on the Grignard reagent used
Aplicaciones Científicas De Investigación
4,4-Dimethyl-2-pentenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism by which 4,4-Dimethyl-2-pentenal exerts its effects involves its reactivity as an aldehyde. It can form covalent bonds with nucleophiles, such as amines and thiols, through nucleophilic addition reactions. This reactivity is crucial for its role in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparación Con Compuestos Similares
4,4-Dimethyl-2-pentenal can be compared with other similar compounds, such as:
4,4-Dimethyl-2-pentynal: This compound has a triple bond instead of a double bond, leading to different reactivity and applications.
4,4-Dimethyl-2-pentanol: The alcohol counterpart of this compound, which is used in different chemical reactions and industrial processes.
2,2-Dimethyl-4-pentenal: A structural isomer with different physical and chemical properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Propiedades
Número CAS |
926-37-4 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
4,4-dimethylpent-2-enal |
InChI |
InChI=1S/C7H12O/c1-7(2,3)5-4-6-8/h4-6H,1-3H3 |
Clave InChI |
JZJVARRPMMVFRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone](/img/structure/B14167176.png)
![Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester](/img/structure/B14167195.png)

![N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide](/img/structure/B14167203.png)
![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)
![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)
